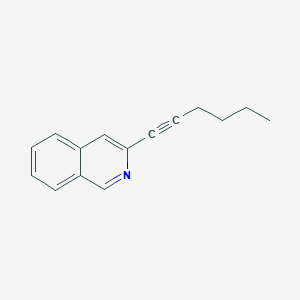

3-(Hex-1-YN-1-YL)isoquinoline

Description

The Isoquinoline (B145761) Nucleus: A Foundational Heterocycle in Organic Chemistry

The isoquinoline nucleus is a heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. chemenu.comresearchgate.net This bicyclic structure, an isomer of quinoline (B57606), is a cornerstone in the field of organic and medicinal chemistry. rsc.orguop.edu.pk First isolated from coal tar in 1885, the isoquinoline scaffold is now recognized as a "privileged structure," meaning it is a common framework in a multitude of biologically active compounds. rsc.orguop.edu.pk

The presence of the nitrogen atom in the heterocyclic ring imparts basic properties to the isoquinoline molecule, with a pKa of 5.14. researchgate.net This allows it to form salts with various acids. The aromatic system of isoquinoline undergoes electrophilic substitution reactions, typically at the C-5 and C-8 positions of the benzene ring, while nucleophilic substitutions are favored at the C-1 position of the pyridine ring. researchgate.netevitachem.com

The true significance of the isoquinoline nucleus lies in its prevalence in nature, particularly in a vast array of alkaloids derived from the amino acid tyrosine. chemenu.comresearchgate.net Prominent examples include the vasodilator papaverine (B1678415) and the potent analgesic morphine. This natural abundance has spurred extensive research into the synthesis and functionalization of isoquinoline derivatives for the development of new therapeutic agents and materials. uop.edu.pkgoogle.comnih.gov The versatility of the isoquinoline scaffold allows for the introduction of various substituents, which can significantly alter its chemical and pharmacological properties. pharm.or.jp

Significance of Alkynyl Moieties in Contemporary Chemical Synthesis

Alkynyl groups, characterized by a carbon-carbon triple bond, are fundamental building blocks in modern organic synthesis. mdpi.com Their high reactivity and linear geometry make them incredibly versatile for constructing complex molecular architectures. mdpi.comrsc.org The triple bond, composed of one sigma (σ) bond and two pi (π) bonds, is a high-energy feature that readily participates in a wide range of chemical transformations. researchgate.net

Key reactions involving alkynes include:

Click Chemistry: Terminal alkynes are crucial components in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry" used for bioconjugation and materials science. mdpi.com

Cross-Coupling Reactions: The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for forming carbon-carbon bonds. pharm.or.jprsc.org

Cycloadditions: Alkynes can participate in various cycloaddition reactions to form cyclic and heterocyclic systems. rsc.org

Reductions: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, providing stereochemical control in synthesis.

The introduction of an alkynyl group into a molecule can significantly influence its electronic properties and biological activity. evitachem.comgoogle.com In medicinal chemistry, alkynyl groups are often incorporated into drug candidates to enhance binding to target proteins or to serve as a reactive handle for further modification. bldpharm.com

Contextualizing 3-(Hex-1-YN-1-YL)isoquinoline within Advanced Isoquinoline Chemistry

This compound is a derivative of the isoquinoline scaffold where a hexynyl group is attached at the C-3 position. While specific research on this particular molecule is not extensively documented in publicly available literature, its chemical nature can be understood by examining the broader class of 3-alkynylisoquinolines.

The synthesis of 3-substituted isoquinolines, including those with alkynyl groups, is an active area of research. researchgate.net General methods for introducing substituents at the C-3 position often involve multi-step synthetic sequences. One common strategy is the functionalization of a pre-existing isoquinoline that has a leaving group, such as a halogen, at the C-3 position. For instance, a 3-chloroisoquinoline (B97870) can be reacted with a terminal alkyne like 1-hexyne (B1330390) under Sonogashira coupling conditions to yield the desired 3-alkynylisoquinoline.

The reactivity of this compound is dictated by both the isoquinoline ring and the hexynyl side chain. The nitrogen atom of the isoquinoline can be protonated or alkylated, and the aromatic rings can undergo substitution reactions. The alkynyl group, being a terminal alkyne, can participate in the array of reactions mentioned previously, making it a valuable intermediate for creating more complex molecules. For example, it could be used in click reactions, further cross-coupling reactions, or hydration to form a ketone.

Compounds in the alkynyl isoquinoline class have been investigated for a range of potential applications, including as antibacterial agents and as scaffolds in medicinal chemistry for the development of kinase inhibitors for cancer therapy. pharm.or.jprsc.org The specific hexynyl substituent in this compound provides a lipophilic chain of a defined length, which could be tailored to fit into specific hydrophobic pockets in biological targets.

Below is a table summarizing the key structural features of this compound.

| Feature | Description |

| Core Scaffold | Isoquinoline |

| Substituent | Hex-1-yn-1-yl |

| Position of Substitution | C-3 |

| Key Functional Groups | Aromatic rings, Pyridine-like nitrogen, Carbon-carbon triple bond |

| CAS Number | 70437-13-7 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

70437-13-7 |

|---|---|

Molecular Formula |

C15H15N |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

3-hex-1-ynylisoquinoline |

InChI |

InChI=1S/C15H15N/c1-2-3-4-5-10-15-11-13-8-6-7-9-14(13)12-16-15/h6-9,11-12H,2-4H2,1H3 |

InChI Key |

UAQFEFHDCUNIDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC1=CC2=CC=CC=C2C=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hex 1 Yn 1 Yl Isoquinoline

Overview of Established Isoquinoline (B145761) Synthesis Strategies

Classical methods for isoquinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions, typically named after their discoverers, rely on acid-catalyzed cyclization reactions of appropriately substituted acyclic precursors. While powerful, their application to complex targets can be limited by harsh reaction conditions and challenges with regioselectivity.

The Bischler–Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.comwikipedia.org It involves the intramolecular cyclization of a β-arylethylamide under dehydrating acidic conditions, employing reagents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgpharmaguideline.com To synthesize a precursor for 3-(Hex-1-yn-1-yl)isoquinoline, a β-phenylethylamine would first be acylated with a derivative of hept-2-ynoic acid. The resulting amide would then undergo the acid-catalyzed cyclization. A critical final step is the dehydrogenation of the initially formed 3,4-dihydroisoquinoline (B110456) to the fully aromatic isoquinoline, which can be achieved using oxidants or a catalyst such as palladium on carbon. pharmaguideline.comwikipedia.org

The Pictet–Spengler reaction provides a pathway to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.orgarkat-usa.org For the synthesis of a 3-alkynyl derivative, a β-phenylethylamine could be reacted with an alkynyl aldehyde, such as hept-2-ynal. The reaction proceeds through an iminium ion intermediate which undergoes electrophilic attack on the aromatic ring. wikipedia.orgcambridge.org Similar to the Bischler-Napieralski reaction, this method produces a reduced heterocyclic system (a 1,2,3,4-tetrahydroisoquinoline) that requires subsequent oxidation to yield the final aromatic isoquinoline product. organic-chemistry.org The reaction conditions for the Pictet-Spengler synthesis are generally milder if the aromatic ring of the β-arylethylamine is electron-rich. pharmaguideline.comwikipedia.org

Table 1: Comparison of Classical Cyclization Strategies

| Reaction | Precursors | Initial Product | Key Reagents | Required Final Step |

|---|---|---|---|---|

| Bischler–Napieralski | β-Arylethylamide | 3,4-Dihydroisoquinoline | POCl₃, P₂O₅ | Oxidation/Dehydrogenation |

| Pictet–Spengler | β-Arylethylamine + Carbonyl Compound | 1,2,3,4-Tetrahydroisoquinoline | Acid Catalyst (e.g., HCl, TFA) | Oxidation/Dehydrogenation |

The Pomeranz–Fritsch reaction is another acid-catalyzed method for isoquinoline synthesis, starting from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org These precursors condense to form a benzalaminoacetal, which then cyclizes in the presence of a strong acid, such as sulfuric acid, to form the isoquinoline ring. wikipedia.orgthermofisher.com To apply this method to the synthesis of this compound, a benzaldehyde precursor bearing the hex-1-yn-1-yl group at the desired position would be required. The reaction yields the aromatic isoquinoline directly, which can be an advantage over methods requiring a final oxidation step. However, yields can be variable, and the harsh acidic conditions may not be compatible with all functional groups. organicreactions.orgresearchgate.net

A significant modification to this approach is the Schlittler–Müller reaction. thermofisher.comnih.gov This variant utilizes a benzylamine (B48309) and glyoxal (B1671930) semiacetal as starting materials. chem-station.com The Schlittler-Müller modification is particularly useful for preparing C1-substituted isoquinolines. thermofisher.com The successful application of both the Pomeranz–Fritsch and Schlittler–Müller reactions has been demonstrated in multicomponent reaction strategies, expanding their versatility for creating diverse isoquinoline scaffolds. nih.govresearchgate.net

Transition Metal-Catalyzed Approaches for Isoquinoline Formation

Modern synthetic chemistry has increasingly turned to transition metal catalysis to construct complex heterocyclic systems with high efficiency and selectivity. Catalysts based on palladium, ruthenium, and nickel offer powerful alternatives to classical methods, often proceeding under milder conditions and with greater functional group tolerance.

Palladium catalysis offers one of the most direct and efficient routes to 3-alkynylisoquinolines. The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is exceptionally well-suited for this purpose. The synthesis of this compound can be readily achieved by coupling a 3-haloisoquinoline (e.g., 3-bromo- (B131339) or 3-iodoisoquinoline) with 1-hexyne (B1330390). This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Beyond functionalizing a pre-formed ring, palladium catalysts are also used to construct the isoquinoline core itself. One strategy involves the sequential palladium-catalyzed α-arylation of ketones with ortho-halo benzaldehydes, followed by a cyclization step to form the isoquinoline ring system. nih.gov Another approach involves the palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization to furnish the isoquinoline product. organic-chemistry.org Furthermore, palladium-catalyzed carbonylative synthesis provides a route to isoquinoline-1,3(2H,4H)-diones from simple starting materials. researchgate.net

Table 2: Examples of Palladium-Catalyzed Isoquinoline Synthesis

| Strategy | Starting Materials | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Sonogashira Coupling | 3-Haloisoquinoline + Terminal Alkyne | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt, Base | Direct C-3 alkynylation, high yields, good functional group tolerance. |

| Annulation | o-Haloaryl aldehyde/ketone + Alkyne/Amine source | Pd(OAc)₂ or other Pd(II) salts | Builds the isoquinoline ring; allows for convergent synthesis. nih.govorganic-chemistry.org |

| Aminocarbonylation | 1-Iodoisoquinoline + Amine + CO | Pd(OAc)₂/XantPhos | Synthesis of isoquinoline-1-carboxamides. mdpi.com |

| C-H Activation/Annulation | N-methoxybenzamide + Allenoic acid ester | Pd(CH₃CN)₂Cl₂ | Forms 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. mdpi.comresearchgate.net |

Ruthenium catalysts have emerged as powerful tools for C-H bond functionalization, enabling the construction of heterocyclic rings through atom-economical annulation reactions. mdpi.com A common strategy for isoquinoline synthesis involves the reaction of benzamides, often with a directing group like an N-methoxy or N-aminoquinoline moiety, with alkynes. goettingen-research-online.denih.gov The catalyst, typically a ruthenium(II) complex such as [RuCl₂(p-cymene)]₂, facilitates the ortho-C-H activation of the benzamide, followed by insertion of the alkyne and subsequent annulation to form an isoquinolone product. nih.gov This method offers a high degree of regioselectivity with unsymmetrical alkynes. goettingen-research-online.de The use of 8-aminoquinoline (B160924) as a bidentate directing group has proven effective in ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes. nih.gov These reactions can even be performed in environmentally benign solvents like water. goettingen-research-online.de

Table 3: Ruthenium-Catalyzed Annulation for Isoquinolone Synthesis

| Substrates | Directing Group | Catalyst (Typical) | Oxidant/Additive | Product Type |

|---|---|---|---|---|

| N-methoxybenzamides + Alkynes | N-methoxy | [RuCl₂(p-cymene)]₂ | Carboxylate assistance | Isoquinolones goettingen-research-online.de |

| N-quinolin-8-yl-benzamides + Alkynes | 8-aminoquinolinyl | [RuCl₂(p-cymene)]₂ | Cu(OAc)₂·H₂O | Isoquinolones nih.gov |

| Primary benzylamines + Sulfoxonium ylides | Free amine | Ru(II) complex | None (oxidant-free) | Isoquinolines organic-chemistry.org |

| Naphthols + Bromoalkynes | Hydroxy group | [RuCl₂(p-cymene)]₂ | NaOAc | Peri-alkynylated naphthols nih.gov |

Nickel-catalyzed reactions, particularly [2+2+2] cycloadditions, provide an elegant method for constructing aromatic rings. researchgate.net This approach can be applied to isoquinoline synthesis by the co-cyclotrimerization of an α,ω-diyne with a nitrile or another alkyne. To form the isoquinoline core of this compound, a suitably substituted benzenoid diyne could be reacted with a nitrile that provides the nitrogen atom and the C3-C4 bond of the heterocyclic ring. Alternatively, the reaction of diynes with 3,4-pyridynes using a nickel(0) catalyst has been shown to produce isoquinolines in good yields. researchgate.net Nickel catalysts supported by N-heterocyclic carbene (NHC) ligands have shown high reactivity and versatility in promoting cycloadditions that were previously challenging, such as the coupling of diynes and nitriles to form pyridines and, by extension, isoquinolines. nih.gov While not as commonly employed as palladium or ruthenium for this specific target, nickel catalysis represents a powerful and mechanistically distinct avenue for the construction of polysubstituted isoquinoline frameworks. nih.govprinceton.edu

Copper and Silver-Catalyzed Cascade Reactions

Copper and silver catalysts are instrumental in developing efficient cascade reactions for the synthesis of complex heterocyclic systems like isoquinolines. Their superior "alkynophilicity," or affinity for carbon-carbon triple bonds, allows them to act as potent π-acids, activating alkynes for subsequent nucleophilic attack or cyclization. rsc.org

Silver-catalyzed reactions, in particular, have been pivotal in various alkyne transformations, including cycloisomerization and other cascade processes. rsc.org For instance, a silver-catalyzed reaction of 2-alkynylbenzaldehydes with 2-isocyanoacetate provides an efficient route to isoquinoline derivatives. organic-chemistry.org Similarly, silver salts can catalyze three-component coupling reactions involving aldehydes, alkynes, and amines to produce propargylic amines, which are valuable precursors in heterocyclic synthesis. organic-chemistry.org This reaction proceeds effectively in water, highlighting its green chemistry credentials. organic-chemistry.org

Copper catalysts are also widely employed, often in conjunction with other metals like palladium, but also in their own right. organic-chemistry.org Copper(I)-catalyzed tandem reactions of substrates such as 2-bromoaryl ketones with terminal alkynes can produce densely functionalized isoquinolines through a multi-step, one-pot process. organic-chemistry.org These cascade reactions are highly atom-economical, as multiple bonds are formed in a single operation without the need to isolate intermediates.

Table 1: Comparison of Copper and Silver Catalysts in Alkyne Activation

| Feature | Copper Catalysis | Silver Catalysis |

|---|---|---|

| Primary Role | Co-catalyst in cross-coupling (e.g., Sonogashira), catalyst for cyclization and multicomponent reactions. organic-chemistry.org | π-acid catalyst for alkyne activation, hydrofunctionalization, and cycloisomerization. rsc.org |

| Common Reactions | A³ coupling, click chemistry, cyclization of haloaryl ketones with alkynes. organic-chemistry.org | Three-component couplings, cyclization of alkynyl benzaldehydes. organic-chemistry.orgorganic-chemistry.org |

| Typical Oxidants/Additives | Can be used with oxidants like Cu(OAc)₂. niscpr.res.in | Often used as silver salts like AgSbF₆ or AgI. organic-chemistry.orgniscpr.res.in |

Direct Functionalization at the C3 Position of the Isoquinoline Ring

Direct C-H functionalization has emerged as a powerful and sustainable strategy in organic synthesis, as it circumvents the need for pre-functionalized starting materials (e.g., halides or organometallics), thereby reducing step counts and waste generation. While direct C-H alkynylation of heterocycles is a challenging transformation, significant progress has been made for various aromatic systems. epfl.ch

The direct alkynylation of electron-rich heterocycles like indoles and pyrroles has been successfully achieved using gold catalysis with hypervalent iodine-based acetylene (B1199291) transfer reagents. epfl.ch This approach offers high functional group tolerance and proceeds under mild, open-flask conditions. epfl.ch For quinoline (B57606), a related heterocycle, methods for direct C3 alkylation and alkenylation under transition-metal-free conditions have been reported, demonstrating the feasibility of targeting this specific position. researchgate.net

Although a direct C3-alkynylation of the isoquinoline ring is a less common transformation, the principles established for other heterocycles provide a clear blueprint. Such a reaction would theoretically involve the selective activation of the C3-H bond of the isoquinoline ring, followed by coupling with an appropriate hexynylating agent. This remains a frontier in the field, promising a highly efficient and atom-economical route to this compound.

Integration of Alkyne Functionality via Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp carbon atoms. wikipedia.org It is arguably the most reliable and widely used method for introducing an alkyne functionality onto an aromatic or heteroaromatic ring. organic-chemistry.org The synthesis of this compound via this method involves the coupling of a 3-haloisoquinoline (typically 3-bromo- or 3-iodoisoquinoline) with terminal 1-hexyne. wikipedia.org

The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, and requires a copper(I) co-catalyst, most commonly copper(I) iodide (CuI). organic-chemistry.orglibretexts.org An amine base, such as triethylamine (B128534) or diisopropylamine, is used to act as both the solvent and the base that deprotonates the terminal alkyne to form the reactive copper acetylide species. youtube.com

Key Features of the Sonogashira Coupling:

Mild Reaction Conditions: The reaction can often be carried out at or near room temperature. wikipedia.org

High Functional Group Tolerance: It is compatible with a wide array of functional groups on both coupling partners.

Robustness: The reaction is well-understood and has been applied to the synthesis of numerous complex molecules, including natural products and pharmaceuticals. wikipedia.orglibretexts.org

Table 2: Typical Components for Sonogashira Synthesis of this compound

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | 3-Iodoisoquinoline | The electrophilic partner in the cross-coupling. |

| Alkyne | 1-Hexyne | The nucleophilic partner after deprotonation. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Facilitates the main catalytic cycle (oxidative addition, reductive elimination). libretexts.org |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne by forming a copper acetylide intermediate. youtube.com |

| Base | Triethylamine (Et₃N) | Neutralizes the HX byproduct and serves as a solvent. |

Green Chemistry Principles in 3-Alkynylisoquinoline Synthesis

The integration of green chemistry principles into synthetic design is essential for developing sustainable chemical processes. jddhs.comsamipubco.com This involves minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. jddhs.com

Eliminating transition metal catalysts from synthetic protocols is a primary goal of green chemistry, as it avoids issues of cost, toxicity, and contamination of the final product with residual metals. While many syntheses of isoquinolines rely on metals, catalyst-free alternatives are emerging. For example, catalyst- and additive-free three-component cascade reactions have been developed for the synthesis of quinolines from readily available starting materials. researchgate.net Similarly, catalyst-free methods for synthesizing 2-anilinoquinolines from quinoline N-oxides have been reported, often promoted by microwave irradiation. nih.gov These approaches, driven by thermal or microwave energy, offer a cleaner synthetic route by avoiding metal reagents entirely.

| High Atom Economy | Cascade or one-pot reactions maximize the incorporation of starting materials into the final product. rsc.org |

Sonochemistry, the application of ultrasound to chemical reactions, is an energy-efficient technique that aligns with green chemistry principles. jddhs.comksu.edu.sa Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. ksu.edu.sa

This technique has been successfully applied to the synthesis of quinoline and isoquinoline derivatives, often leading to significantly shorter reaction times, milder conditions, and higher yields compared to conventional heating methods. nih.govnih.govrsc.org For example, ultrasound has been used to drive multi-component reactions in water to produce pyrido-[2,1-a]-isoquinoline derivatives in excellent yields at room temperature. nih.gov This combination of an alternative energy source with an environmentally benign solvent represents a powerful green synthetic strategy. nih.gov

Chemical Reactivity and Transformative Chemistry of 3 Hex 1 Yn 1 Yl Isoquinoline

Reactivity Profile of the Isoquinoline (B145761) Core.

The reactivity of the isoquinoline nucleus in 3-(Hex-1-YN-1-YL)isoquinoline is fundamentally dictated by the electronic properties of the bicyclic aromatic system, which consists of an electron-rich benzene (B151609) ring fused to an electron-deficient pyridine (B92270) ring. The nitrogen atom's electron-withdrawing nature significantly influences the sites of electrophilic and nucleophilic attack.

Electrophilic Substitution Pathways.

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring is a challenging transformation due to the deactivating effect of the heterocyclic nitrogen atom, which reduces the nucleophilicity of the aromatic system. wikipedia.orgyoutube.com Consequently, these reactions require forcing conditions and proceed at a much slower rate compared to benzene.

When substitution does occur, it happens preferentially on the carbocyclic (benzene) ring, which is less deactivated than the pyridine ring. youtube.com The primary sites of attack are the C5 and C8 positions. This regioselectivity is governed by the stability of the cationic Wheland intermediate formed upon electrophile attack; substitution at C5 or C8 allows the positive charge to be delocalized over two rings without placing it on the electronegative nitrogen atom. The C3-alkynyl substituent is generally considered a deactivating group and would typically direct incoming electrophiles to the meta position (C1 or C5). However, the powerful directing effect of the fused ring system means that substitution at C5 and C8 remains the most probable outcome.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Probable Major Products |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-(Hex-1-yn-1-yl)-5-nitroisoquinoline and 3-(Hex-1-yn-1-yl)-8-nitroisoquinoline |

| Halogenation | Br₂ / FeBr₃ | 5-Bromo-3-(hex-1-yn-1-yl)isoquinoline and 8-Bromo-3-(hex-1-yn-1-yl)isoquinoline |

| Sulfonation | SO₃ / H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid |

| Friedel-Crafts | R-Cl / AlCl₃ | Generally unsuccessful due to deactivation and catalyst coordination with nitrogen. |

Nucleophilic Substitution Patterns.

In contrast to electrophilic substitution, the isoquinoline core is activated towards nucleophilic aromatic substitution (SNAr), particularly on the electron-deficient pyridine ring. nih.govlibretexts.org The nitrogen atom withdraws electron density, making the carbon atoms, especially at the C1 position, susceptible to attack by nucleophiles. youtube.comyoutube.com

For this compound, which lacks a conventional leaving group, nucleophilic substitution would likely proceed via a Chichibabin-type reaction or by displacement of a hydride ion. The C1 position is the most electrophilic and therefore the most probable site for nucleophilic attack. The reaction with strong nucleophiles like organolithium reagents or sodium amide would lead to the introduction of a substituent at the C1 position. The presence of electron-withdrawing groups is known to stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. libretexts.orgyoutube.com

Table 2: Predicted Nucleophilic Substitution Reactions of this compound

| Reaction Type | Reagents | Probable Major Product |

|---|---|---|

| Amination | NaNH₂ (Sodium Amide) | 1-Amino-3-(hex-1-yn-1-yl)isoquinoline |

| Alkylation | R-Li (Organolithium) | 1-Alkyl-3-(hex-1-yn-1-yl)isoquinoline |

| Hydroxylation | KOH (fusion) | 3-(Hex-1-yn-1-yl)isoquinolin-1(2H)-one |

Oxidation and Reduction Processes.

The isoquinoline core can undergo both oxidation and reduction, though these reactions must compete with potential transformations at the C3-alkynyl side chain.

Oxidation: Vigorous oxidation of the isoquinoline ring with strong oxidizing agents like potassium permanganate (KMnO₄) under alkaline conditions typically results in the cleavage of the benzene ring. libretexts.org This process yields pyridine-3,4-dicarboxylic acid. Under even harsher conditions, the entire heterocyclic system can be degraded. It is important to note that the alkynyl side chain is also susceptible to oxidative cleavage under these conditions, which would lead to the formation of isoquinoline-3-carboxylic acid. youtube.com

Reduction: The pyridine ring of the isoquinoline nucleus can be selectively reduced under catalytic hydrogenation conditions. fudan.edu.cn This transformation is synthetically valuable as it produces 1,2,3,4-tetrahydroisoquinolines, a core structure found in many biologically active molecules. The choice of catalyst and reaction conditions is crucial for achieving selectivity, especially given the reducible nature of the C3-alkynyl group. Supported gold catalysts have shown remarkable chemoselectivity, hydrogenating the heterocyclic ring while leaving other functional groups intact. fudan.edu.cn Palladium on carbon (Pd/C) is also widely used for this transformation.

Table 3: Oxidation and Reduction of the Isoquinoline Core

| Transformation | Reagents & Conditions | Product |

|---|---|---|

| Oxidation | 1. KMnO₄, OH⁻, Δ 2. H₃O⁺ | Pyridine-3,4-dicarboxylic acid |

| Reduction | H₂, Pd/C, 50°C, 20 bar | 3-(Hex-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline |

Reactions at the C3-Alkynyl Moiety.

The hex-1-ynyl group at the C3 position is a terminal alkyne, which imparts a rich and distinct reactivity to the molecule, separate from that of the isoquinoline core. Key transformations include reactions across the triple bond, such as hydration and hydrogenation.

Hydration Reactions of the Triple Bond.

The addition of water across the carbon-carbon triple bond of the hex-1-ynyl group can be achieved with high regioselectivity depending on the catalytic method employed. These reactions typically proceed via an enol intermediate that rapidly tautomerizes to the more stable carbonyl compound. libretexts.org

Markovnikov Hydration: In the presence of a mercuric sulfate catalyst in aqueous sulfuric acid, the hydration of the terminal alkyne follows Markovnikov's rule. chemistrysteps.comyoutube.com The water molecule adds across the triple bond such that the hydroxyl group attaches to the more substituted carbon (C2 of the hexynyl chain). The resulting enol intermediate tautomerizes to yield a methyl ketone.

Anti-Markovnikov Hydration: Conversely, hydroboration-oxidation provides a route to the anti-Markovnikov hydration product. wikipedia.org The reaction involves the addition of a borane reagent (e.g., disiamylborane or 9-BBN to prevent double addition) across the triple bond, followed by oxidative workup with hydrogen peroxide in a basic solution. libretexts.orgmasterorganicchemistry.com This sequence results in the formation of an aldehyde from the terminal alkyne.

Table 4: Hydration Reactions of the C3-Alkynyl Moiety

| Reaction Type | Reagents & Conditions | Intermediate | Final Product |

|---|---|---|---|

| Markovnikov | H₂O, H₂SO₄, HgSO₄ | 3-(2-Hydroxyhex-1-en-1-yl)isoquinoline (enol) | 3-(2-Oxohexyl)isoquinoline (ketone) |

| Anti-Markovnikov | 1. Disiamylborane 2. H₂O₂, NaOH | 3-(1-Hydroxyhex-1-en-1-yl)isoquinoline (enol) | 3-(1-Oxohexyl)isoquinoline (aldehyde) |

Hydrogenation and Reduction of the Alkyne.

The triple bond of the hex-1-ynyl substituent can be selectively reduced to either an alkene or an alkane. The stereochemical outcome of the partial reduction is highly dependent on the chosen reagents and conditions. libretexts.org

Complete Reduction to Alkane: Catalytic hydrogenation using powerful catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with molecular hydrogen (H₂) will lead to the complete saturation of the triple bond, affording 3-hexylisoquinoline. masterorganicchemistry.comyoutube.com These conditions are often harsh enough to also reduce the isoquinoline ring system simultaneously.

Partial Reduction to cis-Alkene: To stop the reduction at the alkene stage with cis (or Z) stereochemistry, a "poisoned" catalyst is required. Lindlar's catalyst, which consists of palladium on calcium carbonate treated with lead acetate and quinoline (B57606), is commonly used for this purpose. libretexts.org The hydrogenation occurs with syn-addition of two hydrogen atoms across the triple bond, resulting in the formation of (Z)-3-(hex-1-en-1-yl)isoquinoline. youtube.com

Partial Reduction to trans-Alkene: The corresponding trans (or E) alkene can be obtained through a dissolving metal reduction. libretexts.org This is typically achieved using sodium or lithium metal in liquid ammonia at low temperatures. The reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the trans-vinylic radical leads to the formation of (E)-3-(hex-1-en-1-yl)isoquinoline.

Table 5: Hydrogenation and Reduction of the C3-Alkynyl Moiety

| Desired Product | Reagents & Conditions | Stereochemistry | Product Name |

|---|---|---|---|

| Alkane | H₂, Pd/C or PtO₂ | N/A | 3-Hexylisoquinoline |

| cis-Alkene | H₂, Lindlar's Catalyst | Z (syn-addition) | (Z)-3-(Hex-1-en-1-yl)isoquinoline |

| trans-Alkene | Na, liquid NH₃ | E (anti-addition) | (E)-3-(Hex-1-en-1-yl)isoquinoline |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(Hex-1-yn-1-yl)-5-nitroisoquinoline |

| 3-(Hex-1-yn-1-yl)-8-nitroisoquinoline |

| 5-Bromo-3-(hex-1-yn-1-yl)isoquinoline |

| 8-Bromo-3-(hex-1-yn-1-yl)isoquinoline |

| This compound-5-sulfonic acid |

| This compound-8-sulfonic acid |

| 1-Amino-3-(hex-1-yn-1-yl)isoquinoline |

| 1-Alkyl-3-(hex-1-yn-1-yl)isoquinoline |

| 3-(Hex-1-yn-1-yl)isoquinolin-1(2H)-one |

| Pyridine-3,4-dicarboxylic acid |

| Isoquinoline-3-carboxylic acid |

| 3-(Hex-1-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline |

| 3-(2-Hydroxyhex-1-en-1-yl)isoquinoline |

| 3-(2-Oxohexyl)isoquinoline |

| 3-(1-Hydroxyhex-1-en-1-yl)isoquinoline |

| 3-(1-Oxohexyl)isoquinoline |

| 3-Hexylisoquinoline |

| (Z)-3-(Hex-1-en-1-yl)isoquinoline |

| (E)-3-(Hex-1-en-1-yl)isoquinoline |

| Benzene |

| Nitrobenzene |

| Aniline |

| Anisole |

| Benzoic acid |

| Benzaldehyde (B42025) |

| Styrene |

| Alkyne |

| Benzyl alcohol |

| Benzenesulfonic acid |

| Bromobenzene |

| Iodobenzene |

| Chlorobenzene |

| Toluene |

| Ethylbenzene |

| Propylbenzene |

| Isopropylbenzene |

| Tert-butyl benzene |

| m-Nitrobenzoic acid |

| Fluorobenzene |

| Phenol |

| 1,3,5-Tribromobenzene |

| Dibenzene |

| Methylaniline |

| 2-Chloropyridine |

| 2,6-Dichloropyridine |

| 3-Methoxypyridine |

| Piperidine |

| 2,4,6-Trinitrochlorobenzene |

| 2,4,6-Trinitrophenol |

| p-Chloronitrobenzene |

| o-Chloronitrobenzene |

| m-Chloronitrobenzene |

| 1-Hexene |

| 1-Hexanol |

| 1-Methylcyclopentene |

| trans-1-Hydroxy-2-methylcyclopentane |

| 2-Methyl-2-butene |

| Octan-1-ol |

| Octanoic acid |

| 2-Pentyne |

| 2-Butyne |

| Butane |

| cis-2-Butene |

| 3-Pentenal |

| Acridine |

| 7,8-Benzoquinoline |

| N-protected isatin |

| 3,5-Dimethoxypyridine |

| Anthranilic acid |

| Benzenediazonium-2-carboxylate |

| 2-(Trimethylsilyl)phenyl triflate |

| Phenyl(2-trimethylsilylphenyl)iodonium triflate |

| 1-Aryl-2-trichloromethyl-1,2-dihydroquinolines |

| 1-Phenylquinolinium iodide |

| 1,2-Dihydroquinoline-2-carboxylic acid |

| 2-Dichloromethylene-1,2-dihydroquinoline |

| 2-Quinolinone |

| Indoloquinoline |

| Quinolinium chloride |

| 8-Octyloxy-4-[4-(octyloxy)phenyl]quinoline |

| 6-Alkoxy-2-(4-alkoxyphenyl)-4-[(4-octyloxy)aryl]quinolines |

| 4-n-Octyloxybenzaldehyde |

| Anisaldehyde |

| 4-n-Octyloxyaniline |

| p-Anisidine |

| 1-Ethynyl-4-heptyloxybenzene |

| 1-Ethynyl-4-octyloxybenzene |

| 2-Ethynyl-6-heptyloxynaphthalene |

| 6-Bromo-2-napthol |

| Dihydroquinoline |

| Propargylamine |

| 3-Arylquinolines |

| N-Propargylamines |

| 3-Acylquinolines |

| Anthranils |

| Enaminones |

| 3-Arylsulfonylquinolines |

| 2-Vinyl anilines |

| 2,3-Diaroylquinolines |

| Sulfoxonium ylides |

| 8-Acylquinolines |

| Tetrahydroquinolines |

| 2-Arylquinolines |

| 2,4-Diaryl quinolines |

| 2,3-Disubstituted quinolines |

| 2-Styrylanilines |

| 1-Methylisoquinoline |

| Dihydroisoquinoline |

| 1-Phenylisoquinoline |

| 2-Methyl-3,4-dihydro-2H-quinolin-1-carboxylic acid benzyl ester |

| 4-Dimethylaminoquinoline |

| 3-Bromoisoquinoline |

| 4-Aminoquinoline |

| 2-Quinolone |

| 1-Isoquinolone |

| 3,4-Dihydroisoquinolines |

| 4-Methyl-3-phenylisoquinoline |

| 3-Fluoro-5-(trimethylsilyl)benzaldehyde |

| 3-Aryl isoquinolines |

| 1-Aminoisoquinoline |

| Isoquinolin-3-ones |

| Isoquinoline N-oxides |

| 3-Aryl-1-aminoisoquinolines |

| 1,3-Dichloroisoquinoline |

| 3-Chloroisoquinoline (B97870) |

| 3-Chloro-1-methylisoquinoline |

| 1-Methylisoquinoline |

| 3-Chloro-6,7-dimethoxyisoquinoline |

| Isoquinolin-8-amine |

| 5-Chloro-8-nitroisoquinolines |

| 5-Bromo-8-nitroisoquinolines |

| 3-(Isoquinolin-1-yl)propanol |

| 3-(3-Bromoisoquinolin-1-yl)prop-2-yn-1-ol |

| Isoquinolin-3-amines |

| 1-Haloisoquinolin-3-amines |

| Papaverine (B1678415) |

| Morphine |

| Emetine |

| 2H-Isoquinolinium cation |

Cycloaddition Reactions Involving the Alkyne

The hex-1-yn-1-yl substituent in this compound serves as a competent dienophile or dipolarophile in various cycloaddition reactions, providing a robust strategy for the synthesis of polycyclic and heterocyclic systems. These reactions are primarily driven by the formation of more stable σ-bonds from the π-bonds of the alkyne.

One of the most powerful classes of cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, a conjugated diene reacts with a dienophile (in this case, the alkyne moiety of this compound) to form a six-membered ring. nih.govcaltech.edu The triple bond of the alkyne is reduced to a double bond in the resulting cycloadduct. researchgate.net The reaction is thermally allowed and proceeds in a concerted, pericyclic fashion. researchgate.net The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic properties of both the diene and the dienophile, as well as by steric factors. researchgate.net Electron-withdrawing groups on the dienophile can facilitate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). caltech.edu

Another significant class of cycloaddition reactions is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. researchgate.netmdpi.com This reaction involves a 1,3-dipole and a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. nih.gov This method is a cornerstone for the synthesis of a wide variety of five-membered heterocycles. nih.gov The reaction is a concerted, pericyclic process involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the alkyne. researchgate.net A well-known example is the reaction of an organic azide with an alkyne to produce a 1,2,3-triazole. nih.gov

| Cycloaddition Type | Reactant | Product | Key Features |

| Diels-Alder [4+2] | Conjugated Diene | Substituted Cyclohexadiene | Forms a six-membered ring; concerted mechanism. nih.gov |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) | Five-membered Heterocycle | Versatile for heterocycle synthesis; stereospecific. mdpi.comnih.gov |

Metal-Catalyzed Transformations of Terminal Alkynes

The terminal alkyne of this compound is amenable to a wide array of metal-catalyzed transformations, which are pivotal for creating diverse molecular architectures. Transition metal catalysts, by coordinating to the alkyne, can alter its reactivity and enable transformations that are otherwise difficult to achieve. researchgate.net

Gold-catalyzed hydration is a common transformation of terminal alkynes, typically affording methyl ketones with Markovnikov regioselectivity. researchgate.net This reaction proceeds through the π-coordination of the gold catalyst to the alkyne, followed by nucleophilic attack of water. researchgate.net Palladium-catalyzed reactions are also prevalent in alkyne chemistry. For instance, asymmetric hydrothioesterification of alkynes with thiols can be achieved using a palladium catalyst, leading to the formation of axially chiral carbothioate esters.

Furthermore, metal-catalyzed couplings involving ketyl radicals represent an innovative approach for aldehyde-alkyne unions. This open-shell strategy often utilizes a photoredox catalyst to generate a ketyl radical, which then adds to the alkyne. Such methods are valuable for their broad substrate scope and functional group tolerance.

| Catalyst | Reaction Type | Product | Typical Conditions |

| Gold (Au) | Hydration | Methyl Ketone | Acidic conditions, room temperature to 80 °C. researchgate.net |

| Palladium (Pd) | Asymmetric Hydrothioesterification | Axially Chiral Carbothioate Ester | Bisphosphine ligand, CO atmosphere. |

| Iridium (Ir) or other photoredox catalysts | Carbonyl-Alkyne Coupling | Propargylic Alcohols | Photoredox catalyst, Hünig's base. |

Tandem and Cascade Reactions for Advanced Scaffolds

Tandem and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving step-economy. The this compound scaffold is an excellent substrate for such reactions, enabling the rapid assembly of advanced molecular frameworks.

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are powerful tools in synthetic chemistry. nih.gov These reactions are prized for their synthetic efficiency and operational simplicity. beilstein-journals.org The Ugi and Passerini reactions are classic examples of MCRs that can be adapted to incorporate alkynyl-functionalized building blocks. beilstein-journals.org For instance, an MCR involving an isoquinoline derivative, an isocyanide, a carboxylic acid, and an aldehyde could potentially lead to the formation of complex, drug-like molecules in a single step. beilstein-journals.org The synthesis of quinoline derivatives has also been achieved through various MCRs, highlighting the utility of these strategies for building N-heterocyclic scaffolds.

Intramolecular Cyclizations and Annulations

The strategic placement of the alkyne in this compound allows for a variety of intramolecular cyclization and annulation reactions, leading to the formation of fused polycyclic systems. These reactions can be triggered by various means, including heat, light, or catalysts. nih.gov For example, intramolecular Diels-Alder reactions can occur if a suitable diene is tethered to the isoquinoline scaffold.

Metal-catalyzed annulation reactions are particularly effective for constructing fused ring systems. For example, palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenes has been used to synthesize 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com Similarly, ruthenium-catalyzed annulation of N-hydroxyoximes with 1,3-diynes can produce alkynylated isoquinolines. These methods often exhibit high regioselectivity and functional group tolerance. mdpi.com

| Reaction Type | Catalyst/Conditions | Resulting Scaffold | Reference Example |

| Intramolecular Diels-Alder | Thermal (e.g., Xylenes, 140 °C) | Benz[f]isoindoline derivatives | Cyclization of arylpropargyl amides. |

| Palladium-Catalyzed Annulation | Pd(OAc)₂, DIPEA | 3,4-dihydroisoquinolin-1(2H)-ones | Reaction of N-methoxybenzamides with allenes. mdpi.com |

| Ruthenium-Catalyzed Annulation | [RuCl₂(p-cymene)]₂, KPF₆ | Alkynylated Isoquinolines | Annulation of N-hydroxyoximes with 1,3-diynes. |

C-H Activation/Functionalization Involving the Scaffold

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic scaffolds like isoquinoline. researchgate.netijpsjournal.com This approach allows for the direct formation of new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates. nih.gov The isoquinoline core of this compound possesses several C-H bonds that can be targeted for functionalization.

Rhodium(III)-catalyzed C-H activation and annulation with alkynes is a well-established method for the synthesis of substituted isoquinolines. nih.gov Similarly, palladium-catalyzed C-H activation/annulation provides access to a variety of isoquinoline derivatives. mdpi.com The regioselectivity of these reactions is often directed by a coordinating group on the substrate. In the case of this compound, the nitrogen atom of the isoquinoline ring can act as a directing group, guiding the metal catalyst to a specific C-H bond. This strategy has been employed for the regioselective functionalization of quinolines and isoquinolines. thieme-connect.de

| Catalyst | Reaction Partner | Functionalization Site | Key Advantage |

| Rhodium (Rh) | Alkynes | C-H bonds ortho to a directing group | High atom- and step-economy. researchgate.net |

| Palladium (Pd) | Alkenes, Allenes | C-H bonds ortho to a directing group | High regioselectivity. mdpi.com |

| Cobalt (Co) | Alkynes | C-H bonds ortho to a directing group | Use of an inexpensive, earth-abundant metal. researchgate.net |

Structural Elucidation and Spectroscopic Characterization of 3 Hex 1 Yn 1 Yl Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(Hex-1-YN-1-YL)isoquinoline, offering precise insights into the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the protons of both the isoquinoline (B145761) core and the hexynyl substituent. The aromatic region will display a set of multiplets for the isoquinoline protons, typically observed between δ 7.5 and 9.3 ppm. The H-1 proton is expected to be the most deshielded, appearing as a singlet or a narrow doublet at the lowest field, a result of its proximity to the nitrogen atom. The H-4 proton, also a singlet, would likely resonate at a slightly higher field compared to H-1. The protons on the benzo-fused ring (H-5, H-6, H-7, and H-8) will present as a more complex series of multiplets.

The hexynyl side chain protons will have distinct chemical shifts. The methylene (B1212753) group adjacent to the triple bond (propargylic protons) is expected to appear as a triplet. The subsequent methylene groups along the alkyl chain will show characteristic multiplets, with their chemical shifts moving progressively upfield. The terminal methyl group will be observed as a triplet at the highest field, typically around δ 0.9 ppm.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Isoquinoline H-1 | 9.2 - 9.3 | s |

| Isoquinoline H-4 | 8.1 - 8.2 | s |

| Isoquinoline H-5, H-8 | 7.9 - 8.1 | m |

| Isoquinoline H-6, H-7 | 7.5 - 7.7 | m |

| -CH₂-C≡C- | 2.5 - 2.7 | t |

| -C≡C-CH₂-CH₂- | 1.6 - 1.8 | m |

| -CH₂-CH₂-CH₃ | 1.4 - 1.6 | m |

| -CH₂-CH₃ | 0.9 - 1.0 | t |

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The isoquinoline ring is expected to show nine distinct signals in the aromatic region (δ 120-155 ppm). The quaternary carbons, C-3, C-4a, and C-8a, will be identifiable by their lack of signal in a DEPT-135 experiment. The carbon atom C-3, directly attached to the electron-withdrawing alkynyl group, is anticipated to be significantly deshielded.

The two sp-hybridized carbons of the alkyne function will resonate in the characteristic region of δ 80-90 ppm. The signals for the aliphatic carbons of the hexyl chain will appear at higher fields (δ 13-35 ppm).

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Isoquinoline C-1 | ~152 |

| Isoquinoline C-3 | ~135 |

| Isoquinoline C-4 | ~120 |

| Isoquinoline C-4a | ~136 |

| Isoquinoline C-5 | ~128 |

| Isoquinoline C-6 | ~127 |

| Isoquinoline C-7 | ~130 |

| Isoquinoline C-8 | ~127 |

| Isoquinoline C-8a | ~128 |

| -C≡C- | 80 - 90 |

| -CH₂-C≡C- | ~20 |

| -C≡C-CH₂-CH₂- | ~30 |

| -CH₂-CH₂-CH₃ | ~22 |

| -CH₂-CH₃ | ~14 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons. For instance, correlations would be observed between the adjacent methylene protons of the hexyl chain, confirming their sequence. It would also help in assigning the coupled protons within the benzo-fused ring of the isoquinoline moiety. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the molecule. rsc.org

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum is expected to show absorptions corresponding to the aromatic C-H and C=C bonds of the isoquinoline ring, as well as the distinctive absorptions of the terminal alkyne and the aliphatic C-H bonds of the hexyl group.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| Aromatic C-H stretch | 3000 - 3100 | Medium to weak, sharp |

| Aliphatic C-H stretch | 2850 - 2960 | Medium to strong, sharp |

| C≡C stretch | 2100 - 2260 | Weak to medium, sharp |

| C=C and C=N stretch (aromatic) | 1450 - 1620 | Medium to strong, multiple bands |

| C-H bend (aromatic) | 700 - 900 | Strong, sharp |

The presence of a weak but sharp band in the 2100-2260 cm⁻¹ region would be a clear indication of the carbon-carbon triple bond. researchgate.net The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the hexyl group are found just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching modes of the entire molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its structure. For this compound (C₁₅H₁₅N), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve initial cleavages at the bonds beta to the isoquinoline ring and the triple bond. A common fragmentation pathway for isoquinolines involves the loss of HCN. researchgate.net The hexynyl side chain could undergo fragmentation, leading to the loss of alkyl radicals. For instance, cleavage of the bond between the second and third carbons of the hexyl chain would result in a stable propargyl-isoquinoline cation.

Expected Key Fragments in the Mass Spectrum:

| m/z | Proposed Fragment |

| 209 | [M]⁺ (Molecular Ion) |

| 180 | [M - C₂H₅]⁺ |

| 166 | [M - C₃H₇]⁺ |

| 152 | [M - C₄H₉]⁺ |

| 128 | [Isoquinoline]⁺ |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide a detailed picture of the molecular structure in solution, X-ray crystallography offers the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. Obtaining a single crystal of this compound of suitable quality would be the prerequisite for this analysis.

If a crystal structure were to be determined, it would confirm the planarity of the isoquinoline ring system and the linear geometry of the C-C≡C-C fragment. It would also reveal the conformation of the hexyl chain in the solid state. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular forces, such as π-π stacking interactions between the aromatic isoquinoline rings, that govern the solid-state assembly of the molecules. While no specific crystal structure for this compound has been reported, data from other substituted isoquinolines suggest that such compounds often form well-ordered crystalline lattices. researchgate.net

Computational and Theoretical Insights into 3 Hex 1 Yn 1 Yl Isoquinoline Chemistry

Quantum Chemical Studies: Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 3-(Hex-1-YN-1-YL)isoquinoline, these methods would provide a foundational understanding of its stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT analysis of this compound would begin with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic properties could be calculated.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the molecule's overall polarity, influencing its solubility and intermolecular interactions. |

| Polarizability | Data not available | Describes the deformability of the electron cloud in an electric field, relevant for non-linear optical properties. |

| Mulliken Atomic Charges | Data not available | Provides insight into the partial charges on each atom, highlighting potential sites for electrophilic or nucleophilic attack. |

These properties are crucial for predicting how the molecule will interact with other chemical species and its behavior in various solvents.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to donate or accept electrons. For this compound, the HOMO would likely be localized on the electron-rich isoquinoline (B145761) ring, while the LUMO might be distributed across the conjugated system, including the alkyne substituent.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | Data not available | Electron-donating capability; susceptibility to electrophilic attack. |

| LUMO | Data not available | Electron-accepting capability; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Data not available | Indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Mechanistic Investigations through Computational Modeling

Computational modeling is invaluable for elucidating reaction mechanisms, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. For reactions involving this compound, such as cycloadditions or metal-catalyzed cross-coupling reactions, computational modeling could map out the entire reaction pathway, determining activation energies and predicting the most likely products.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic parameters with a high degree of accuracy. These predictions are instrumental in confirming the structure of a synthesized compound and interpreting experimental spectra.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameters | Application |

| ¹H NMR | Chemical shifts for aromatic and alkyl protons. | Structural elucidation and confirmation. |

| ¹³C NMR | Chemical shifts for all carbon atoms, including the distinct alkyne carbons. | Characterization of the carbon skeleton. |

| IR | Vibrational frequencies for key functional groups (e.g., C≡C stretch, C=N stretch). | Identification of functional groups present in the molecule. |

Conformational Analysis and Energy Landscapes

The hexynyl side chain of this compound introduces conformational flexibility. A conformational analysis would involve systematically rotating the single bonds in this chain to identify the various possible spatial arrangements (conformers) and their relative energies. This creates an energy landscape, with the lowest energy points corresponding to the most stable conformations. Understanding the preferred conformations is crucial as it can significantly influence the molecule's reactivity and biological activity.

Exploration of Structure-Reactivity Relationships (SRR) via Computational Approaches

By systematically modifying the structure of this compound in silico (e.g., changing substituents on the isoquinoline ring or the length of the alkyl chain) and calculating the resulting changes in electronic properties and reactivity descriptors, a Quantitative Structure-Reactivity Relationship (QSAR) model could be developed. japsonline.comjapsonline.comnih.govresearchgate.net Such models are powerful predictive tools in drug discovery and materials science, enabling the rational design of new molecules with desired properties.

Future Research Trajectories and Broader Academic Implications of 3 Hex 1 Yn 1 Yl Isoquinoline

Development of Novel Synthetic Methodologies for Alkynylisoquinolines

While classical methods for creating the isoquinoline (B145761) core, such as the Bischler–Napieralski and Pictet–Spengler reactions, are well-established, they often require harsh conditions and multiple steps. pharmaguideline.com Modern organic synthesis is moving towards more efficient and atom-economical approaches. Future research will likely focus on developing novel, single-step methodologies for the direct synthesis of 3-alkynylisoquinolines, including 3-(Hex-1-yn-1-yl)isoquinoline.

A significant area of development involves transition-metal-catalyzed C-H activation and annulation reactions. ijpsjournal.com These methods allow for the construction of the substituted isoquinoline ring from simpler, monofunctionalized arenes, avoiding the need for pre-functionalized starting materials. mdpi.com For instance, rhodium(III)-catalyzed C-H activation of oximes followed by cyclization with internal alkynes provides a rapid assembly of multisubstituted isoquinolines. organic-chemistry.orgnih.gov Adapting these strategies for terminal alkynes like 1-hexyne (B1330390) could provide a direct route to the target compound. Similarly, palladium-catalyzed coupling and annulation techniques are powerful tools for building the isoquinoline framework. mdpi.comorganic-chemistry.orgnih.gov

Future synthetic strategies could explore:

Domino or Tandem Reactions: Designing multi-component reactions where starting materials like 2-bromoaryl ketones, terminal alkynes (e.g., 1-hexyne), and a nitrogen source combine in one pot to form the final product. organic-chemistry.org

Photoredox Catalysis: Utilizing light-mediated reactions to enable milder conditions for C-H functionalization and cyclization, which can improve functional group tolerance. ijpsjournal.com

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can enhance safety, scalability, and reaction efficiency compared to traditional batch methods.

| Methodology | Typical Conditions | Advantages | Future Research Focus for 3-Alkynylisoquinolines |

|---|---|---|---|

| Classical (e.g., Bischler-Napieralski) | Strong acids (POCl₃, P₂O₅), high temperatures | Well-established, reliable for certain substrates | Improving functional group tolerance for alkynes |

| Transition-Metal C-H Activation (e.g., Rh, Ru, Pd) | Metal catalyst, oxidant, moderate to high temperatures | High atom economy, fewer pre-functionalization steps ijpsjournal.com | Developing catalysts for regioselective annulation with terminal alkynes |

| Photoredox Catalysis | Photocatalyst, light source, ambient temperature | Mild conditions, novel reactivity pathways | Exploring radical-based pathways for alkyne incorporation |

Investigation of Underexplored Chemical Transformations

The dual functionality of this compound—the isoquinoline ring and the terminal alkyne—provides a rich playground for exploring chemical transformations. The alkyne moiety, in particular, is a versatile handle for diversification.

Future research should investigate:

Cycloaddition Reactions: The terminal alkyne is a prime candidate for copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC or RuAAC), a cornerstone of "click chemistry." This would allow for the straightforward covalent linking of the isoquinoline scaffold to biomolecules, polymers, or fluorescent tags.

Alkyne Metathesis: Exploring self-metathesis or cross-metathesis reactions of the hexynyl group to synthesize symmetrical dimers or more complex, conjugated systems.

Hydration and Hydrofunctionalization: Selective hydration of the alkyne could yield the corresponding ketone (3-(1-oxohexyl)isoquinoline), while various hydrofunctionalization reactions could introduce new functional groups at the C1 or C2 position of the hexyl chain.

Functionalization of the Isoquinoline Core: The electron-withdrawing nature of the imine nitrogen makes the C1 position susceptible to nucleophilic attack. nih.gov Research could explore how the C3-alkynyl substituent electronically influences the reactivity of the isoquinoline ring system, potentially enabling regioselective C-H functionalization at other positions (e.g., C4, C5, or C8) under transition-metal catalysis.

Contribution to the Design of Novel Organic Materials

The rigid, planar, and aromatic structure of the isoquinoline core, combined with the linear, conjugated alkyne, makes this compound a promising building block for advanced organic materials. Isoquinoline derivatives are already used in the manufacture of dyes and paints and as corrosion inhibitors. wikipedia.orgatamanchemicals.com

Future research could focus on:

Organic Electronics: Polymerization through the alkyne functionality could lead to conjugated polymers with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The nitrogen atom in the isoquinoline ring can be used to tune the electronic properties of the resulting material.

Metal-Organic Frameworks (MOFs): The nitrogen atom of the isoquinoline can act as a ligand to coordinate with metal ions. amerigoscientific.com The hexynyl group can be further functionalized with other coordinating groups, making this compound a versatile multitopic linker for constructing porous MOFs for applications in gas storage or catalysis.

Environmental Remediation: The conjugated system could be exploited in the design of chemosensors for detecting heavy metal ions. Furthermore, materials derived from this scaffold could be investigated as adsorbents for organic pollutants from water.

Exploration as a Scaffold in Chemical Biology

The isoquinoline nucleus is a "privileged scaffold" found in a vast number of bioactive alkaloids and therapeutic agents. While this article does not discuss specific therapeutic applications, the chemical properties of this compound make it an ideal starting point for developing chemical tools for biological research.

The hexynyl group serves as a key functional handle for:

Bioconjugation: Using click chemistry, the isoquinoline core can be attached to proteins, nucleic acids, or lipids to probe biological processes or to create targeted delivery systems.

Activity-Based Probes: The alkyne can be used to attach reporter tags (like fluorophores or biotin) or reactive groups to create probes that can be used to identify and study the activity of specific enzymes.

Combinatorial Chemistry: The alkyne allows for the rapid generation of a library of more complex isoquinoline derivatives through parallel synthesis, enabling high-throughput screening for compounds that can modulate biological pathways.

Advancements in Green Chemistry Applications for Isoquinoline Synthesis

Traditional isoquinoline syntheses often rely on toxic solvents, harsh reagents, and transition-metal catalysts, raising environmental concerns. researchgate.netresearchgate.net A major future research trajectory is the development of greener synthetic routes that align with the principles of sustainable chemistry. tandfonline.com

Key areas for advancement include:

Benign Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or polyethylene glycol (PEG).

Catalyst Recyclability: Developing heterogeneous or recyclable homogeneous catalytic systems to minimize metal waste.

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasound to reduce reaction times and energy consumption. researchgate.net

Atom Economy: Prioritizing reaction designs like C-H activation/annulation that maximize the incorporation of atoms from the starting materials into the final product.

| Principle | Traditional Approach | Greener Alternative | Example/Reference |

|---|---|---|---|

| Solvent Use | Toxic/volatile organic solvents | Water, PEG, solvent-free conditions tandfonline.com | Ru-catalyzed synthesis in PEG-400 |

| Energy Input | Prolonged heating with conventional methods | Microwave irradiation | Microwave-assisted synthesis of isoquinolines researchgate.net |

| Catalysis | Stoichiometric harsh reagents (e.g., strong acids) | Recyclable transition-metal catalysts, organocatalysts | Use of recyclable homogeneous ruthenium catalysts |

| Atom Economy | Multi-step syntheses with protecting groups and byproducts | C-H activation/annulation reactions | Direct annulation avoids waste from pre-functionalization mdpi.com |

Catalyst Design and Optimization for Isoquinoline Functionalization

The selective functionalization of the pre-formed this compound molecule presents a significant challenge that can be addressed through catalyst design. While methods exist for synthesizing the isoquinoline core, subsequent modification often requires separate, multi-step processes.

Future research will benefit from the design of catalysts that can:

Regioselectively Functionalize C-H Bonds: Developing catalysts (e.g., based on palladium, rhodium, or ruthenium) that can selectively activate and functionalize one of the C-H bonds on the benzene (B151609) portion of the isoquinoline ring, without reacting with the alkyne. organic-chemistry.org This would allow for late-stage diversification of the scaffold.

Control Chemoselectivity: Creating catalytic systems that can differentiate between the alkyne and various positions on the isoquinoline ring, enabling precise chemical modifications. For example, a catalyst could be designed to promote a reaction at the C4 position while leaving the alkyne and other positions untouched. nih.gov

Enable Asymmetric Transformations: For derivatives where chirality is introduced, developing asymmetric catalysts for enantioselective transformations either on the side chain or through dearomatization of the isoquinoline ring.

The optimization of ligand scaffolds for the transition metals will be crucial in achieving the desired reactivity and selectivity, paving the way for more efficient and versatile routes to complex isoquinoline-based molecules.

Q & A

Q. What are the common synthetic routes for preparing 3-(hex-1-yn-1-yl)isoquinoline, and how do reaction conditions influence yield?

The synthesis of 3-alkynyl-substituted isoquinolines typically involves multi-component reactions (MCRs) or palladium-catalyzed coupling. A validated approach includes:

- Step 1 : Condensation of isoquinoline with hex-1-yne via Sonogashira coupling, using a Pd catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst in an inert solvent (e.g., THF) .

- Step 2 : Optimization of reaction time (24–48 hours) and temperature (60–80°C) to maximize yield.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key factors affecting yield include solvent polarity, catalyst loading, and exclusion of moisture. Lower yields (<50%) may result from competing side reactions (e.g., alkyne dimerization).

Q. How can the structure of this compound be confirmed experimentally?

Structural validation requires:

- NMR spectroscopy : ¹H/¹³C NMR to confirm alkyne proton absence (δ ~2.5–3.5 ppm) and aromatic integration .

- X-ray crystallography : Single-crystal analysis using SHELX for structure solution and refinement. ORTEP-III can visualize bond lengths/angles, critical for distinguishing regioisomers .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial activity : Broth microdilution (CLSI guidelines) for MIC values against Gram-positive/negative bacteria .

- Statistical validation : Use ANOVA for dose-response curves and p-value thresholds (p < 0.05) per ethical guidelines .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve yield and purity of this compound?

- Design of Experiments (DoE) : Vary catalyst (Pd/Cu ratio), solvent (DMF vs. THF), and temperature using response surface methodology .

- In-line monitoring : Employ HPLC or TLC to track reaction progress and intermediate formation .

- Solvent-free alternatives : Explore microwave-assisted synthesis to reduce reaction time and byproducts .

Q. How does the hex-1-ynyl substituent influence structure-activity relationships (SAR) in isoquinoline derivatives?

- Systematic substitution : Synthesize analogs with varying alkyne chain lengths (C4–C8) and test bioactivity .

- Electron-withdrawing effects : The alkyne group enhances π-backbonding, altering electron density on the isoquinoline ring, which impacts binding to targets like topoisomerases .

- Fragment merging : Combine alkyne substituents with other bioactive fragments (e.g., methyl groups at C1/C4) to synergize activity, as demonstrated in fragment-based drug design .

Q. How should researchers address contradictory biological data (e.g., cytotoxicity vs. antimicrobial activity)?

- Purity verification : Re-analyze compound purity via HPLC (>95%) and ¹H NMR to exclude impurities as confounding factors .

- Assay conditions : Standardize cell culture media (e.g., FBS lot variability) and microbial inoculum size .

- Target profiling : Use proteomics (e.g., affinity pull-down assays) to identify off-target interactions .

Q. What strategies enable multi-target drug design using this compound derivatives?

- Scaffold hopping : Modify the isoquinoline core to incorporate moieties targeting kinases (e.g., indenoisoquinoline motifs) .

- Computational docking : Screen derivatives against protein databases (e.g., PDB) to predict polypharmacology .

- In vivo validation : Use zebrafish models for preliminary ADMET profiling before murine studies .

Q. How can crystallographic disorder in this compound crystals be resolved?

Q. What methodologies assess the compound’s inhibition of tyrosyl-DNA phosphodiesterase (TDP1/2)?

- Biochemical assays : Fluorescent substrate cleavage assays (e.g., FAM-labeled oligonucleotides) with IC₅₀ determination .

- Cellular assays : Comet assay to quantify DNA damage retention in TDP1/2-knockout cell lines .

- Molecular dynamics : Simulate binding modes using AMBER or GROMACS to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.